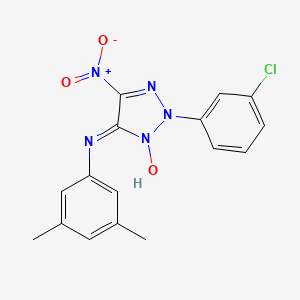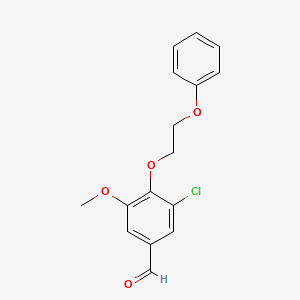![molecular formula C17H18N4O4 B4189030 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol](/img/structure/B4189030.png)
2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol
Overview
Description
2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol, also known as DPPE, is a chemical compound used in scientific research. It is a pyridine derivative with an oxadiazole ring and an ethanolamine group. DPPE has been found to have various biochemical and physiological effects, making it a valuable tool in scientific research.
Mechanism of Action
The mechanism of action of 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways in the body. It has been found to inhibit the activity of monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin. 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory properties, and antioxidant activity. It has been shown to protect neurons from damage caused by oxidative stress and to reduce inflammation in the brain. 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol has also been found to have anti-cancer properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been found to be non-toxic to cells and animals at low concentrations. However, 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Future Directions
There are several future directions for research involving 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol has been found to have neuroprotective properties and can inhibit the activity of enzymes that are involved in these diseases. Another area of interest is its potential as an anti-cancer agent. 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol has been shown to induce apoptosis in cancer cells and may have potential as a chemotherapy drug. Additionally, further research is needed to fully understand the mechanism of action of 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol and its potential applications in other areas of scientific research.
Scientific Research Applications
2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have neuroprotective properties and can inhibit the activity of certain enzymes that are involved in neurodegenerative diseases. 2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol has also been used in studies related to cancer, inflammation, and oxidative stress.
properties
IUPAC Name |
2-[[5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-23-13-5-3-4-12(15(13)24-2)16-20-17(25-21-16)11-6-7-14(19-10-11)18-8-9-22/h3-7,10,22H,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZQMJIVCKXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CN=C(C=C3)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4188963.png)
![6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4188976.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4188979.png)
![2-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4188991.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4188996.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189001.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4189010.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4189021.png)
![4-(3-phenyl-1H-1,2,4-triazol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4189029.png)
![3-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189041.png)
![3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4189043.png)

![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)